cis-J-113863

Beschreibung

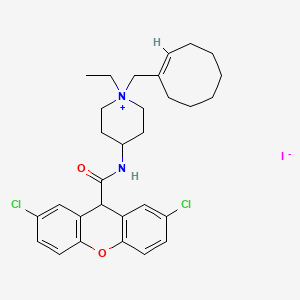

The compound 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a structurally complex molecule featuring:

- A xanthene-9-carboxamide core with 2,7-dichloro substitutions on the aromatic rings.

- A 1-ethylpiperidin-1-ium moiety modified by a (1E)-cycloocten-1-ylmethyl group at the quaternary nitrogen.

- An iodide counterion to balance the positive charge on the piperidinium ring.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202796-41-6, 202796-42-7, 301648-08-8 | |

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide.

Industrial Production Methods: Industrial production methods for 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide are not widely documented. The compound is primarily synthesized in research laboratories for experimental purposes. Large-scale production would require optimization of the synthetic route to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is used as a tool compound to study the structure-activity relationships of chemokine receptor antagonists. It helps in understanding the binding interactions and efficacy of similar compounds .

Biology: In biological research, 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is utilized to investigate the role of CCR1 and CCR3 receptors in various cellular processes. It aids in studying the chemotaxis of immune cells and their involvement in inflammatory responses .

Medicine: The compound has potential therapeutic applications in treating inflammatory diseases and conditions involving excessive chemotaxis of immune cells. It is being explored for its efficacy in reducing inflammation and modulating immune responses .

Industry: While primarily used in research, 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide could have industrial applications in the development of new anti-inflammatory drugs and therapies targeting chemokine receptors .

Wirkmechanismus

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide exerts its effects by antagonizing the CCR1 and CCR3 receptors. It inhibits the binding of chemokines such as MIP-1α and eotaxin to these receptors, thereby blocking the chemotaxis of immune cells. This inhibition reduces the migration of immune cells to sites of inflammation, thereby modulating the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with related xanthone derivatives:

*Estimated based on parent structure ; †Predicted using fragment-based methods .

Key Observations :

Bioactivity and Mode of Action

- DPP-4 Inhibition : highlights that chloro-substituted xanthones (e.g., 2-chloro derivatives) exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibition, a target for diabetes therapeutics. The target compound’s dichloro substitutions may enhance this activity .

- Activity Landscape : Compounds with >70% structural similarity (Tanimoto coefficient >0.8) often share bioactivity profiles . For instance, demonstrated that a ~70% similarity to SAHA (a histone deacetylase inhibitor) correlated with analogous epigenetic activity. The target compound’s dichloro-xanthene core may align with kinase or protease inhibitors .

Biologische Aktivität

2,7-Dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is a synthetic compound notable for its complex structure and significant biological activity. The compound features a xanthene core, modified with chlorine atoms, a piperidine moiety, and an iodide counterion. It primarily functions as a selective antagonist of chemokine receptors CCR1 and CCR3, which play crucial roles in mediating immune responses and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 655.4 g/mol. The structural components include:

| Component | Description |

|---|---|

| Xanthene Core | Central structure providing stability |

| Chlorine Atoms | Located at positions 2 and 7, enhancing reactivity |

| Piperidine Moiety | Enhances solubility and biological interaction |

| Iodide Counterion | Contributes to the compound's ionic nature |

The primary mechanism of action for this compound involves its antagonistic effects on CCR1 and CCR3 receptors. These receptors are integral to various inflammatory processes, including chemotaxis induced by specific chemokines like MIP-1α and eotaxin. By inhibiting these receptors, the compound can effectively reduce immune cell migration associated with inflammatory responses.

Binding Affinity

Studies indicate that the compound exhibits high binding affinity to CCR1 and CCR3:

| Receptor | IC50 (nM) |

|---|---|

| CCR1 | 0.9 (human) |

| CCR1 | 5.8 (mouse) |

| CCR3 | Not specified |

Biological Activity

Research has demonstrated that 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide has several biological activities:

Antiinflammatory Effects:

The compound's ability to inhibit chemotaxis suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma.

Anticancer Potential:

Preliminary studies suggest that the compound may also exhibit anticancer properties through its modulation of immune responses and inhibition of tumor-associated inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antagonistic Effects on Chemokine Receptors

A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in blocking CCR1 and CCR3 activation in vitro. The findings indicated significant reductions in chemotaxis in response to MIP-1α and eotaxin, supporting its potential as an anti-inflammatory agent.

Study 2: In Vivo Models

In vivo studies using mouse models of inflammation demonstrated that treatment with the compound resulted in decreased leukocyte infiltration in tissues affected by inflammatory cytokines, further validating its therapeutic potential.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Preparation of the Xanthene Core: Condensation reactions involving resorcinol and phthalic anhydride.

- Piperidine Ring Introduction: Nucleophilic substitution reactions utilizing piperidine derivatives.

- Addition of Cyclooctene Moiety: Cycloaddition reactions to incorporate cyclooctene.

The compound is utilized in various research applications:

- Chemistry: As a building block in organic synthesis.

- Biology: Investigated for antimicrobial and anticancer properties.

- Medicine: Explored for drug development targeting specific molecular pathways related to inflammation.

Q & A

Q. What are the recommended synthetic routes for 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide?

- Methodological Answer : The synthesis involves multi-step organic reactions. First, prepare the xanthene-9-carboxamide core via condensation of 2,7-dichloroxanthene-9-carboxylic acid with a piperidine derivative. The cyclooctenylmethyl-ethylpiperidinium intermediate can be synthesized using alkylation (e.g., quaternization with 1-ethylpiperidine and (1E)-cyclooctenylmethyl chloride). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is critical. Final iodidation is achieved by ion exchange with potassium iodide in ethanol .

- Key Considerations : Monitor reaction progress using TLC (Rf values: ~0.3–0.5 in 7:3 hexane/ethyl acetate). Confirm quaternary ammonium formation via H NMR (e.g., piperidinium proton shifts at δ 3.5–4.5 ppm).

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- Spectroscopy : H/C NMR (e.g., DMSO-d6) to confirm substituent positions. Xanthene aromatic protons typically appear at δ 6.8–8.2 ppm.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-I] expected).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic transitions and charge distribution in the quaternary ammonium moiety .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility assays in polar solvents (water, DMSO, ethanol) and assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor degradation products. The iodide counterion enhances aqueous solubility but may lead to photodegradation; store in amber vials at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, cyclooctenyl proton signals may overlap with xanthene protons. Solutions include:

Q. What experimental strategies optimize the compound’s biological activity while minimizing cytotoxicity?

- Methodological Answer : Design structure-activity relationship (SAR) studies:

- Modify Substituents : Replace the cyclooctenyl group with smaller alkenes (e.g., cyclohexenyl) to reduce steric hindrance.

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ion channels).

- Cytotoxicity Assays : Test on HEK-293 cells via MTT assay, comparing EC (activity) and IC (toxicity). Prioritize derivatives with selectivity indices >10 .

Q. How can AI-driven methods enhance the compound’s application in membrane technologies?

- Methodological Answer : Integrate AI (e.g., COMSOL Multiphysics) to model its performance in ion-selective membranes:

- Parameter Optimization : Train neural networks on datasets linking molecular descriptors (e.g., logP, polar surface area) to membrane permeability.

- Real-Time Adjustments : Implement machine learning (e.g., Random Forest) to refine synthesis conditions based on in-line HPLC data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s photophysical properties?

- Methodological Answer : Conflicting data (e.g., fluorescence quantum yield) may stem from solvent polarity or impurities. Standardize protocols:

- Solvent Screening : Test in anhydrous DMF, DMSO, and ethanol.

- Control Experiments : Compare with a structurally analogous xanthene dye (e.g., Rhodamine B).

- Collaborative Validation : Share samples with independent labs for cross-validation .

Theoretical and Methodological Frameworks

Q. Which theoretical frameworks guide mechanistic studies of this compound’s interactions with biomolecules?

- Methodological Answer : Apply the following frameworks:

- Molecular Dynamics (MD) Simulations : Study binding kinetics with lipid bilayers (e.g., CHARMM36 force field).

- Free Energy Perturbation (FEP) : Quantify binding free energy changes upon structural modifications.

- Hierarchical Evidence Synthesis : Align findings with prior studies on quaternary ammonium compounds’ antimicrobial mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.